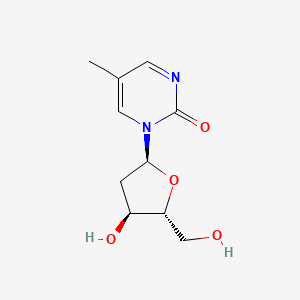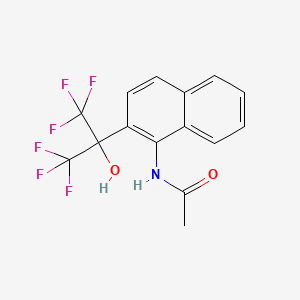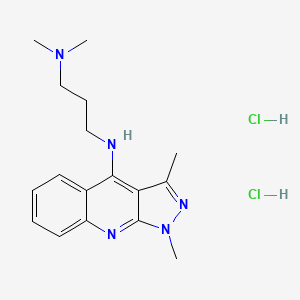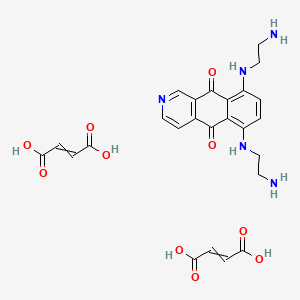
5-Mpdr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-pyrimidinone and 2-deoxyribose.
Condensation Reaction: The 5-methyl-2-pyrimidinone is condensed with 2-deoxyribose under acidic conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in DNA replication, repair, and transcription.
相似化合物的比较
Similar Compounds
5-Methyl-2-pyrimidinone: A precursor in the synthesis of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside).
2’-Deoxyribose: A sugar component that forms part of the compound’s structure.
5-Methylcytosine: A methylated derivative of cytosine, similar in structure to 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside).
Uniqueness
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) is unique due to its specific combination of a pyrimidinone ring and a deoxyribose sugar, which imparts distinct chemical and biological properties
属性
CAS 编号 |
22003-31-2 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-6-3-11-10(15)12(4-6)9-2-7(14)8(5-13)16-9/h3-4,7-9,13-14H,2,5H2,1H3/t7-,8+,9-/m0/s1 |
InChI 键 |
ZNHHCVLXECPBLK-YIZRAAEISA-N |
SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
手性 SMILES |
CC1=CN(C(=O)N=C1)[C@@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
同义词 |
5-methyl-2-pyrimidinone-1-(2'deoxyriboside) 5-MPDR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)


![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)








